molecular formula C16H14N2O5S B3143378 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- CAS No. 52373-92-9

2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-

Cat. No.: B3143378
CAS No.: 52373-92-9
M. Wt: 346.4 g/mol
InChI Key: FEDBOBXSLKRGIS-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- is a complex organic compound with the molecular formula C14H13NO5S

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the sulfonation of anthracene to produce anthracenesulfonic acid, followed by a series of amination and oxidation reactions to introduce the amino and ethylamino groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving anthracene derivatives. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form anthraquinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Anthraquinone derivatives

  • Reduction: Reduced anthracene derivatives

  • Substitution: Aminated anthracene derivatives

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- has several scientific research applications:

  • Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in organic chemistry research.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Anthranilic acid

  • Anthraquinone

  • Various anthracene derivatives

Properties

CAS No.

52373-92-9

Molecular Formula

C16H14N2O5S

Molecular Weight

346.4 g/mol

IUPAC Name

1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C16H14N2O5S/c1-2-18-10-7-11(24(21,22)23)14(17)13-12(10)15(19)8-5-3-4-6-9(8)16(13)20/h3-7,18H,2,17H2,1H3,(H,21,22,23)

InChI Key

FEDBOBXSLKRGIS-UHFFFAOYSA-N

SMILES

CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O

Canonical SMILES

CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)O

Origin of Product

United States

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